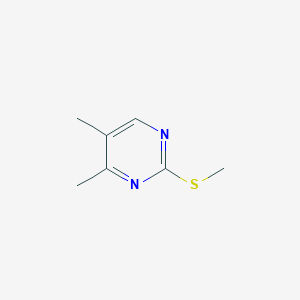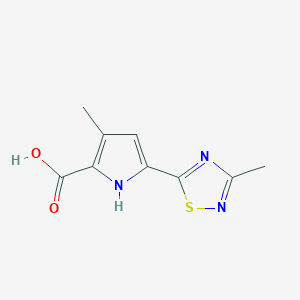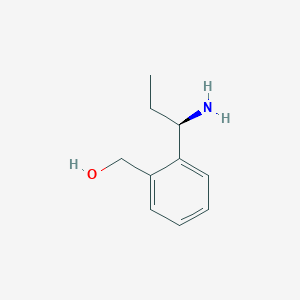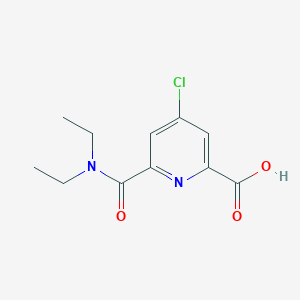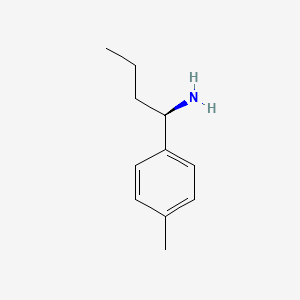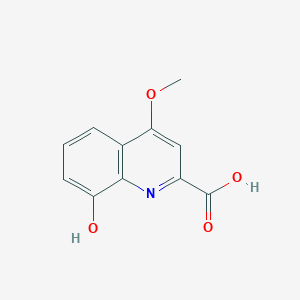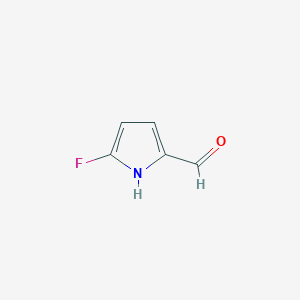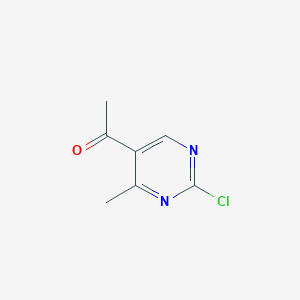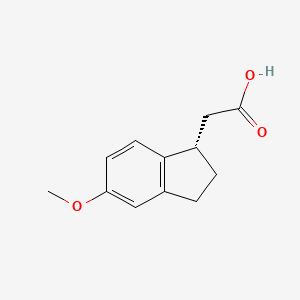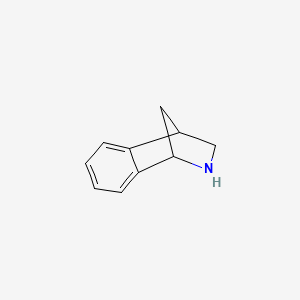
1,2,3,4-Tetrahydro-1,4-methanoisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-1,4-methanoisoquinoline is a heterocyclic compound that belongs to the class of isoquinoline derivatives It is characterized by a fused bicyclic structure, which includes a methano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,4-methanoisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. Another method includes the use of multicomponent reactions, which improve atom economy and yield by combining multiple reactants in a single step .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of isoquinoline derivatives. This process typically uses palladium or platinum catalysts under high pressure and temperature conditions to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydro-1,4-methanoisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium or platinum catalysts.
Substitution: Halogenated reagents, such as bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,2,3,4-Tetrahydro-1,4-methanoisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of neuroprotective agents and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-1,4-methanoisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit monoamine oxidase (MAO) and modulate neurotransmitter levels, which contributes to its neuroprotective effects. Additionally, the compound can scavenge free radicals and reduce oxidative stress, further enhancing its therapeutic potential .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the methano bridge.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct pharmacological properties.
1,2,3,4-Tetrahydro-2-methylisoquinoline: Another methylated analog with unique biological activities.
Uniqueness: 1,2,3,4-Tetrahydro-1,4-methanoisoquinoline is unique due to its methano bridge, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity to certain molecular targets and contributes to its diverse range of applications .
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
9-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C10H11N/c1-2-4-9-8(3-1)7-5-10(9)11-6-7/h1-4,7,10-11H,5-6H2 |
InChI Key |
ACLBUJFZNPDIQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1C3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13031609.png)

